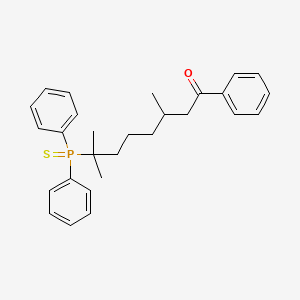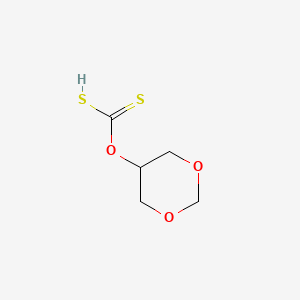![molecular formula C16H17FN2O2 B14225469 N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea CAS No. 827612-38-4](/img/structure/B14225469.png)
N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a fluorophenyl group, a hydroxypropan-2-yl moiety, and a phenylurea structure, making it a valuable molecule in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea typically involves the reaction of 4-fluoroaniline with (S)-3-chloro-1,2-propanediol under basic conditions to form the intermediate (S)-1-(4-fluorophenyl)-3-hydroxypropan-2-amine. This intermediate is then reacted with phenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common solvents used include dichloromethane and ethanol, while catalysts like triethylamine may be employed to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-methylurea
- N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-ethylurea
- N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-propylurea
Uniqueness
N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the hydroxypropan-2-yl moiety contributes to its solubility and interaction with biological targets .
Propiedades
Número CAS |
827612-38-4 |
|---|---|
Fórmula molecular |
C16H17FN2O2 |
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
1-[(2S)-1-(4-fluorophenyl)-3-hydroxypropan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C16H17FN2O2/c17-13-8-6-12(7-9-13)10-15(11-20)19-16(21)18-14-4-2-1-3-5-14/h1-9,15,20H,10-11H2,(H2,18,19,21)/t15-/m0/s1 |
Clave InChI |
PZGKLCSGQIPRGV-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)N[C@@H](CC2=CC=C(C=C2)F)CO |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC=C(C=C2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


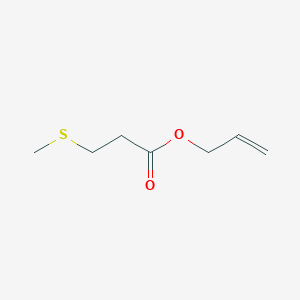
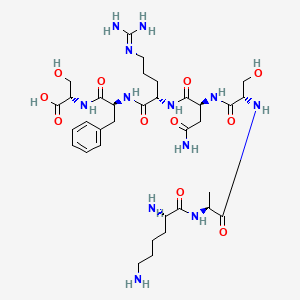
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
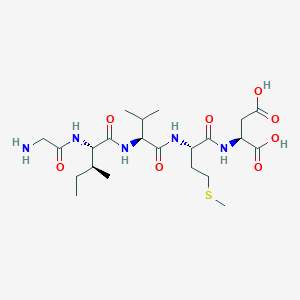
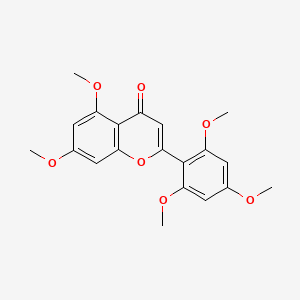
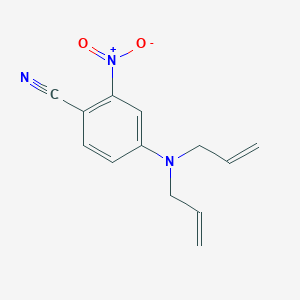


![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
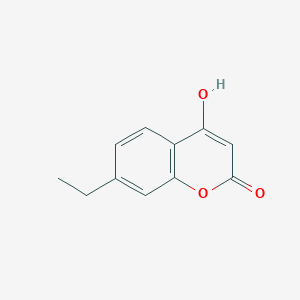
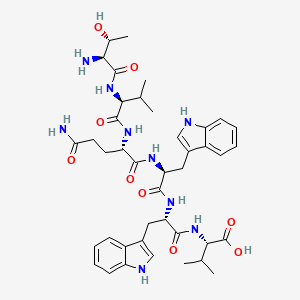
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
